1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrClF3N2 and a molecular weight of 291.5 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-(trifluoromethyl)aniline.
Reaction with Hydrazine: The aniline derivative is reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Formation of Hydrochloride Salt: The hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation reactions can produce corresponding azides or nitroso compounds .
Scientific Research Applications
1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
1-(4-Trifluoromethylphenyl)hydrazine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
4-Bromophenylhydrazine: Contains a bromine atom but lacks the trifluoromethyl group, resulting in distinct chemical properties.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C7H7BrClF3N2 |
---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(6(5)13-12)7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
BQQCZYKOKJGXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
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